2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
Description
2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a sulfonamide derivative featuring a 2-chlorophenyl group attached to a sulfonyl moiety and a phenylacetic acid backbone. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-306336) and is structurally characterized by its sulfonamide bridge, which links the 2-chlorophenyl and phenylacetic acid groups . Its molecular formula is C₁₄H₁₂ClNO₄S, with a molecular weight of 325.77 g/mol. The sulfonamide group and chlorine substituent position confer unique electronic and steric properties, making it a candidate for pharmacological and synthetic applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-8-4-5-9-12(11)21(19,20)16-13(14(17)18)10-6-2-1-3-7-10/h1-9,13,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCRZHFHHCWGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377530 | |
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-42-2 | |
| Record name | α-[[(2-Chlorophenyl)sulfonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid involves several steps. One common synthetic route includes the reaction of 2-chlorobenzenesulfonyl chloride with glycine, followed by the addition of phenylacetic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl chloride group, using reagents like sodium azide or thiols.
Scientific Research Applications
2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modification of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic Acid
- Key Difference : Chlorine at the para position (4-Cl) instead of ortho (2-Cl).
- The electron-withdrawing effect of chlorine remains, but resonance effects differ due to positional isomerism .
- Applications : Used as a chiral building block in peptide synthesis (e.g., Bes(4-Cl)-DL-Phg-OH) .
2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic Acid
- Key Difference : Methyl group replaces chlorine at the 4-position.
- This analog is noted in studies related to cephalosporin antibiotics, where sulfonamide derivatives serve as side-chain components .
- Stereochemistry : The (R)-enantiomer (CAS 111524-98-2) is highlighted for its role in chiral synthesis .
Halogen and Functional Group Modifications
2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic Acid
- Key Difference : Sulfanyl (-S-) group replaces sulfonamide (-SO₂-NH-), and fluorine substitutes chlorine.
- Impact : The sulfanyl group reduces hydrogen-bonding capacity, while fluorine’s electronegativity alters electronic properties. Molecular weight is 262.30 g/mol , lower than the target compound due to the absence of sulfonamide oxygen atoms .
2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic Acid
Stereochemical and Backbone Variations
(R)-2-Amino-2-(2-chlorophenyl)acetic Acid
- Key Difference : Lacks the sulfonamide group; features a primary amine.
- Impact: As a glycine derivative (CAS 88744-36-9), it serves as a precursor in synthesizing β-lactam antibiotics like ampicillin.
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic Acid
Comparative Data Table
Research Findings and Pharmacological Implications
- Sulfonamide Bioactivity: Sulfonamide derivatives are frequently used in enzyme inhibition (e.g., carbonic anhydrase) due to their ability to mimic carboxylate groups .
- Stereochemical Influence : The (R)-enantiomer of 4-methylphenyl analogs shows preferential use in chiral drug synthesis, suggesting that enantiomeric purity could critically impact the target compound’s efficacy .
- Synthetic Feasibility : Related naphthalene sulfonamide derivatives are synthesized with yields up to 72%, indicating viable routes for optimizing the target compound’s production .
Biological Activity
2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is a sulfonamide compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activities, including anti-inflammatory and antibacterial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H12ClNO4S, featuring a chlorinated phenyl group attached to a sulfonamide moiety and a phenylacetic acid backbone. This unique structure contributes to its diverse biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis, mediating inflammation and pain responses.
Table 1: Summary of Anti-inflammatory Studies
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro COX inhibition assay | Significant reduction in COX-1 and COX-2 activity |
| Study B | Animal model of arthritis | Decreased paw swelling and inflammatory markers |
Antibacterial Activity
This compound also demonstrates antibacterial properties, particularly against Gram-positive bacteria. Its structural similarity to other sulfonamides suggests potential effectiveness as an antibacterial agent. In various studies, it has shown moderate to strong activity against pathogens such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Bacillus subtilis | 25 µg/mL |
| Salmonella typhi | 30 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group allows for nucleophilic substitution reactions, enhancing its reactivity and biological interactions.
Enzyme Inhibition
Studies have highlighted the compound's role as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
Table 3: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5.5 |
| Urease | Non-competitive | 3.0 |
Case Studies
- Case Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
- Case Study on Antibacterial Efficacy : In vitro testing against multi-drug resistant strains showed that the compound retained efficacy where traditional antibiotics failed, highlighting its potential role in combating antibiotic resistance .
Q & A
Q. What are the primary synthetic routes for 2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sulfonylation of a phenylglycine derivative. A general approach includes:
Amino Protection : Protect the amino group of 2-amino-2-phenylacetic acid using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions .
Sulfonylation : React the protected intermediate with 2-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using a base like triethylamine (Et₃N) to scavenge HCl .
Deprotection : Remove the protecting group (e.g., Boc with trifluoroacetic acid or Bn via hydrogenolysis) to yield the final compound.
Key Considerations :
- Temperature : Reactions are typically conducted at 0–25°C to minimize hydrolysis of the sulfonyl chloride.
- Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
- Yield Optimization : Excess sulfonyl chloride (1.2–1.5 eq) and slow addition improve yields (~60–75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are critical spectral markers?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Look for the sulfonamide NH proton (δ 8.5–9.5 ppm, broad singlet) and phenyl protons (δ 7.2–7.8 ppm, multiplet). The acetic acid proton appears as a singlet near δ 3.8–4.2 ppm .
- ¹³C NMR : The sulfonamide sulfur adjacent to the carbonyl group deshields the carbon, appearing at δ 165–170 ppm .
Mass Spectrometry (MS) :
- ESI-MS : Expect [M-H]⁻ at m/z 354.0 (calculated for C₁₄H₁₁ClNO₄S). Fragmentation peaks at m/z 156 (2-chlorophenylsulfonyl ion) confirm the sulfonamide moiety .
IR Spectroscopy :
- Sulfonamide S=O stretches appear as strong bands at 1150–1350 cm⁻¹. The carboxylic acid O-H stretch is broad near 2500–3000 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer:
Cross-Validation : Compare experimental data with computed spectra (e.g., density functional theory (DFT) calculations for NMR chemical shifts) .
Decoupling Experiments : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, the NH proton in sulfonamides often couples with adjacent protons, visible in NOESY spectra .
Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation. For sulfonamides, the S-N bond length (~1.63 Å) and dihedral angles between aromatic rings are diagnostic .
Q. Table 1: Key Spectral Markers
| Technique | Diagnostic Feature | Expected Range/Value | Reference |
|---|---|---|---|
| ¹H NMR | Sulfonamide NH | δ 8.5–9.5 ppm (broad) | |
| ¹³C NMR | Sulfonamide carbonyl (C=O) | δ 165–170 ppm | |
| IR | S=O stretches | 1150–1350 cm⁻¹ | |
| ESI-MS | [M-H]⁻ | m/z 354.0 |
Q. What strategies optimize regioselectivity during sulfonylation to avoid N- versus O-sulfonation?
Methodological Answer:
Steric and Electronic Control : Use bulky bases (e.g., DMAP) to favor N-sulfonation over O-sulfonation. Electron-withdrawing groups on the phenyl ring increase sulfonyl chloride reactivity .
Temperature Modulation : Conduct reactions at 0°C to slow competing O-sulfonation, which is more thermodynamically favorable but kinetically slower .
Protection-Deprotection : Temporarily protect the carboxylic acid as a methyl ester to eliminate O-sulfonation entirely. Deprotect post-sulfonylation with LiOH/THF/water .
Q. How can researchers address low solubility in aqueous media during biological assays?
Methodological Answer:
Salt Formation : Convert the carboxylic acid to a sodium or potassium salt (e.g., using NaHCO₃), improving water solubility while retaining activity .
Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
Prodrug Design : Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) that hydrolyze in vivo to the active acid .
Q. What are best practices for resolving racemization during synthesis of enantiomerically pure forms?
Methodological Answer:
Chiral Auxiliaries : Use (R)- or (S)-phenylglycine derivatives with chiral protecting groups (e.g., Evans oxazolidinones) to control stereochemistry .
Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during sulfonylation to induce enantioselectivity .
Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
